2,2'-(Adamantane-1,3-diyl)diethanol

描述

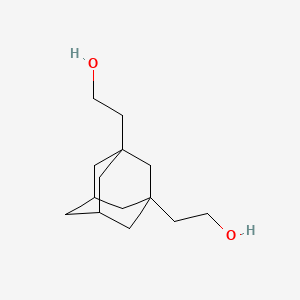

- Also known as 1,3-Bis(2-hydroxyethyl)adamantane , this compound is a white solid with a camphor-like odor.

- Its molecular formula is C14H24O2 , and it can be described as the fusion of three cyclohexane rings.

- Adamantane is the most stable isomer of C10H16 and shares a similar spatial arrangement of carbon atoms with diamond crystals.

Synthesis Analysis

- The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanol involves reactions with acrylyl chloride and triethylamine in benzene, yielding diacrylate (I).

- Further purification is achieved by column chromatography on Al2O3 using chloroform as the eluent.

Molecular Structure Analysis

- The adamantane group consists of three fused cyclohexane rings, resulting in a rigid and virtually stress-free molecule.

- Its spatial arrangement of carbon atoms resembles that of diamond crystals.

Chemical Reactions Analysis

- No specific chemical reactions are reported for this compound in the literature.

Physical And Chemical Properties Analysis

- Melting Point : 270°C

- Boiling Point : Sublimes

- Solubility : Poorly soluble in water

- Refractive Index : 1.568

科学研究应用

Palladium-Catalyzed Arylation

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′- (adamantane-1,3-diyl) diethanamine with isomeric bromochloro- and dibromobenzenes .

- Methods of Application : The process involves the reaction of the adamantane derivative with isomeric bromochloro- and dibromobenzenes in the presence of a palladium catalyst .

- Results : The yields of N, N ′-diarylation products depend on the initial diamine and dihalobenzene structure. The arylation of 2,2′- (adamantane-1,3-diyl)diethanamine gives the corresponding N, N ′-diaryl derivatives with better yield .

Synthesis of Unsaturated Adamantane Derivatives

- Scientific Field : Petroleum Chemistry

- Application Summary : The compound is involved in the synthesis of unsaturated adamantane derivatives, which are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : The synthesis of unsaturated adamantane derivatives involves various methods, including dehydrogenation of adamantane itself, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

安全和危害

- It is flammable and very toxic to aquatic life.

- Avoid release to the environment and prevent contamination of ground water systems.

- In case of exposure, follow appropriate first-aid measures.

未来方向

- Research on adamantane derivatives continues, exploring their applications as drugs, polymers, and lubricants.

- Investigate potential uses in high-energy fuels, bioactive compounds, and pharmaceuticals.

Please note that the information provided is based on available data, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊

属性

IUPAC Name |

2-[3-(2-hydroxyethyl)-1-adamantyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12,15-16H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUROTIPIKUBXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385263 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Adamantane-1,3-diyl)diethanol | |

CAS RN |

80121-65-9 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。